Decarbonyl Ropinirole Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Decarbonyl Ropinirole Dihydrochloride involves several steps, starting with the preparation of Ropinirole. The decarbonylation process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Decarbonyl Ropinirole Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
Decarbonyl Ropinirole Dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Decarbonyl Ropinirole Dihydrochloride is similar to that of Ropinirole. It acts as a dopamine receptor agonist, selectively stimulating dopamine D2 receptors within the caudate-putamen system in the brain . This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic activity .
Comparison with Similar Compounds
Decarbonyl Ropinirole Dihydrochloride can be compared with other dopamine agonists such as:
Pramipexole: Another non-ergoline dopamine agonist with a high affinity for D3 receptors.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Properties
IUPAC Name |
[2-amino-6-[2-(dipropylamino)ethyl]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(16)14(13)12-18/h5-7,18H,3-4,8-12,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJQCOIVVOLEKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.